Intrinsic Agonist vs. PAM Activity
GAT228 exhibits intrinsic allosteric agonist activity at CB1, while its enantiomer GAT229 lacks intrinsic activity and functions solely as a PAM [1]. In all biological systems examined, GAT211's allosteric agonist activity resided exclusively with the R-(+)-enantiomer (GAT228), whereas its PAM activity resided with the S-(-)-enantiomer (GAT229) [1]. Additionally, GAT228 is an unbiased agonist, while GAT229 is a Gαi/o-biased PAM [2].
GAT229: no intrinsic activity, Gαi/o-biased PAM
| Evidence Dimension | Intrinsic agonistic activity at CB1 receptor |
|---|---|
| Target Compound Data | Intrinsic allosteric agonist activity present; unbiased agonist profile |
| Comparator Or Baseline | GAT229: no intrinsic activity (pure PAM), Gαi/o-biased; GAT211 (racemic): mixed activity |
| Quantified Difference | Qualitative difference: GAT228 = intrinsic agonist; GAT229 = no intrinsic agonist activity |
| Conditions | Multiple in vitro systems: HEK293A and Neuro2a cells expressing hCB1R, mouse brain membranes, isolated vas deferens |
Why This Matters
This fundamental difference dictates whether an investigator can study CB1 activation independently of orthosteric ligands (GAT228) or requires co-activation (GAT229).
- [1] Laprairie RB, Kulkarni PM, Cascio MG, Pertwee RG, Kelly MEM, Denovan-Wright EM, Thakur GA. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor. ACS Chem Neurosci. 2017 Jun 21;8(6):1188-1203. doi: 10.1021/acschemneuro.6b00310. PMID: 28103441. View Source
- [2] Laprairie RB, Kulkarni PM, Cascio MG, Pertwee RG, Kelly MEM, Denovan-Wright EM, Thakur GA. Enantiomer-Specific Positive Allosteric Modulation of the Type 1 Cannabinoid Receptor. FASEB Journal. 2015;29:770.13. View Source
